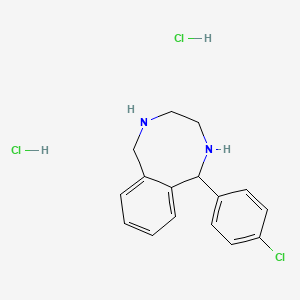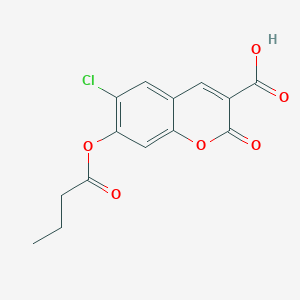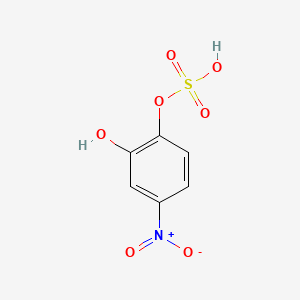
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate is an aryl sulfate compound derived from 4-nitrocatechol. It is characterized by the presence of a hydroxy group and a nitro group on a benzene ring, with the hydroxy group being converted into the corresponding hydrogen sulfate. This compound is commonly used as a chromogenic substrate for sulphatase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out by treating 4-nitrocatechol with sulfuric acid, resulting in the formation of the hydrogen sulfate ester . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or its derivatives. The process is optimized for yield and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenyl hydrogen sulfate
Substitution: Various substituted phenyl hydrogen sulfates
Applications De Recherche Scientifique
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect sulphatase activity.
Biology: Employed in biochemical assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential role in drug development and diagnostic assays.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mécanisme D'action
The compound acts as a substrate for sulphatase enzymes, which catalyze the hydrolysis of the sulfate ester bond. The enzymatic reaction results in the release of the corresponding phenol and inorganic sulfate. The hydrolysis mechanism involves the nucleophilic attack on the sulfur atom by a water molecule, facilitated by the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrocatechol: The parent compound from which (2-Hydroxy-4-nitrophenyl) hydrogen sulfate is derived.
2-Hydroxy-5-nitrophenyl sulfate: A positional isomer with similar properties.
Phenyl hydrogen sulfate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a chromogenic substrate for sulphatase enzymes makes it particularly valuable in biochemical assays .
Propriétés
Numéro CAS |
31390-65-5 |
|---|---|
Formule moléculaire |
C6H5NO7S |
Poids moléculaire |
235.17 g/mol |
Nom IUPAC |
(2-hydroxy-4-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |
Clé InChI |
ZVUSRLPQGXIZPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


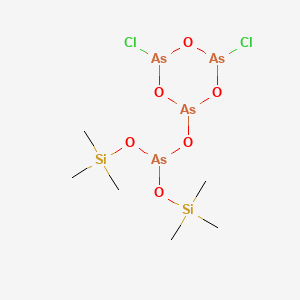
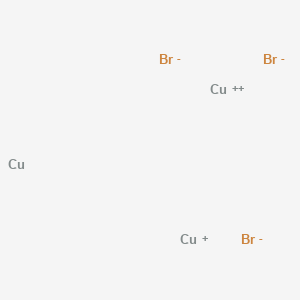

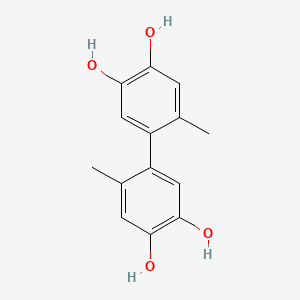

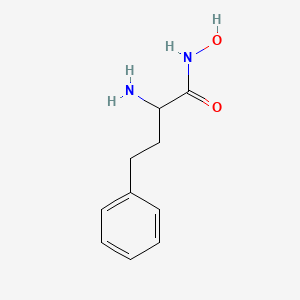
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
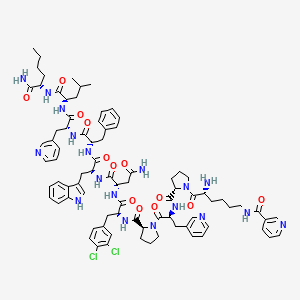
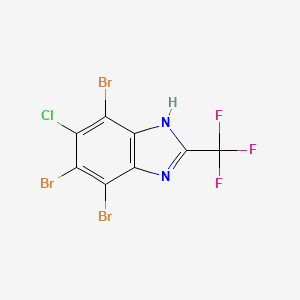
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)


